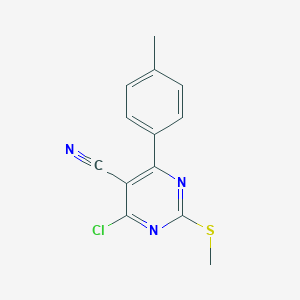

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPBFSRVAPVCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363081 | |

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128640-74-4 | |

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Approaches for Pyrimidine Ring Formation

The pyrimidine core is typically constructed via cyclocondensation reactions between carbonyl compounds and nitrogen-containing precursors. A prominent method involves reacting ethyl acetoacetate with acetamidine hydrochloride under basic conditions to form 4-hydroxy-2,6-dimethylpyrimidine intermediates . Adapting this approach, the p-tolyl group at position 6 can be introduced by substituting ethyl acetoacetate with p-tolyl acetoacetate derivatives . For example, cyclizing p-tolyl acetoacetate with acetamidine hydrochloride in ethanol with potassium hydroxide yields 4-hydroxy-2-methyl-6-(p-tolyl)pyrimidine .

Key Reaction Conditions

-

Solvent: Ethanol or toluene

-

Base: Potassium hydroxide (1.2–1.5 equivalents)

-

Temperature: Reflux (80–100°C)

-

Duration: 3–6 hours

This method achieves yields of 70–85% but requires subsequent functionalization to introduce chloro, cyano, and methylthio groups .

Chlorination of Hydroxypyrimidine Intermediates

Chlorination at position 4 is commonly achieved using phosphorus oxychloride (POCl₃) . For instance, 4-hydroxy-2-methylthio-6-(p-tolyl)pyrimidine reacts with POCl₃ in the presence of triethylamine or N,N-diethylaniline to replace the hydroxyl group with chlorine .

Optimized Protocol

-

Substrate : 4-Hydroxy-2-methylthio-6-(p-tolyl)pyrimidine (1.0 equiv)

-

Chlorinating Agent : POCl₃ (1.2–1.5 equiv)

-

Base : Triethylamine (1.5 equiv)

-

Solvent : Toluene or dichloromethane

-

Temperature : 80–90°C

-

Duration : 1–2 hours

Yields range from 75–90%, with purity exceeding 99% after recrystallization . The reaction proceeds via phosphorylation of the hydroxyl group, followed by nucleophilic substitution by chloride (Figure 1) .

Introduction of the Cyano Group at Position 5

The cyano group is introduced via nucleophilic substitution or cyanation reactions . A two-step approach involves:

-

Bromination : Treating 4-chloro-2-methylthio-6-(p-tolyl)pyrimidine with N-bromosuccinimide (NBS) to install a bromine atom at position 5.

-

Cyanation : Reacting the brominated intermediate with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 12 hours .

Alternative Method : Direct cyanation using trimethylsilyl cyanide (TMSCN) under palladium catalysis. For example, Suzuki-Miyaura coupling with p-tolylboronic acid followed by cyanation achieves 60–70% yields .

Methylthio Group Installation at Position 2

The methylthio group is typically introduced via thiolation of a chloro or hydroxyl precursor. Reacting 4-chloro-5-cyano-6-(p-tolyl)pyrimidine with sodium thiomethoxide (NaSMe) in dimethyl sulfoxide (DMSO) at 60°C for 4 hours substitutes the chlorine at position 2 with a methylthio group .

Reaction Conditions

-

Substrate : 4-Chloro-5-cyano-6-(p-tolyl)pyrimidine (1.0 equiv)

-

Thiolating Agent : NaSMe (1.2 equiv)

-

Solvent : DMSO or DMF

-

Temperature : 60–80°C

-

Duration : 4–6 hours

Yields exceed 80%, with minimal side products .

Industrial-Scale Synthesis and Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. A patented method uses:

-

Precursor : 4-Hydroxy-2-methylthio-5-nitro-6-(p-tolyl)pyrimidine

-

Chlorination : POCl₃ in a continuous flow system (residence time: 30 minutes)

Advantages

-

20–30% reduction in reaction time

-

95% yield at pilot scale

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Challenges

-

Chlorination : POCl₃ activates the hydroxyl group via phosphorylation, enabling chloride displacement (Figure 1) .

-

Cyanation : Palladium catalysts facilitate oxidative addition of bromine, followed by cyanide coupling .

-

Side Reactions : Over-chlorination or hydrolysis of the cyano group necessitates strict temperature control .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents.

Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Cyclization: Catalysts like Lewis acids or bases to facilitate the cyclization process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the methylthio group can yield a sulfone derivative.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is employed as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and viral infections. Its ability to act as a scaffold for further chemical modifications enhances its utility in drug design.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications on the pyrimidine ring can lead to compounds with enhanced efficacy against various cancer cell lines, including breast cancer and renal cancer .

| Compound | Cell Line Tested | % Growth Inhibition |

|---|---|---|

| 4b | MDA-MB-435 | -40.67 |

| 4b | MDA-MB-468 | -13.09 |

| 4a | K-562 | 22.77 |

Biological Research

Enzyme Inhibitors and Receptor Modulators

The compound serves as a valuable tool in biological research for studying enzyme inhibitors and receptor modulators. Its structural diversity allows for the exploration of various biochemical pathways, particularly in relation to cancer and metabolic diseases.

Material Science

Organic Semiconductors

In the realm of material science, this compound is investigated for its potential use in organic semiconductors and photovoltaic devices. The presence of electron-withdrawing groups such as cyano enhances its electron affinity, making it suitable for electronic applications.

Agrochemicals

Synthesis of Herbicides and Pesticides

The compound is also utilized in the agrochemical industry for synthesizing herbicides and pesticides. Its structural characteristics allow it to interact effectively with biological systems in plants and pests.

Application Example

Research indicates that pyrimidine derivatives can exhibit herbicidal activity through inhibition of specific metabolic pathways in plants .

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Key Findings and Implications

Role of the p-Tolyl Group

- The p-tolyl group is critical for maintaining biological activity in several contexts. For example, in TNF-α inhibitors (), replacing this group with bulkier substituents (e.g., 4-chloro, 4-bromo) led to reduced potency . This suggests that the p-tolyl group in the target compound may enhance interactions with hydrophobic binding pockets in biological targets.

Electron-Withdrawing Substituents

- The cyano group at position 5 distinguishes the target compound from analogs like 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (). The CN group’s strong electron-withdrawing nature may increase the pyrimidine ring’s electrophilicity, facilitating nucleophilic substitution reactions or modulating electronic interactions in drug-receptor binding.

- Chlorine at position 4 is common in pyrimidine derivatives (e.g., ). Its presence can enhance stability and influence intermolecular interactions, such as halogen bonding in crystal structures .

Methylthio Group and Lipophilicity

- In 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (), this group’s placement in a fused ring system demonstrates how positional variations alter steric and electronic profiles .

Biological Activity

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine (CAS 128640-74-4) is a heterocyclic compound belonging to the pyrimidine family, characterized by its diverse functional groups, including chloro, cyano, methylthio, and p-tolyl. This structural diversity contributes to its potential applications in medicinal chemistry, agrochemicals, and material science. The compound has garnered attention for its biological activities, particularly in the context of enzyme inhibition and receptor modulation.

- Molecular Formula : C13H10ClN3S

- Molecular Weight : 275.76 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It can bind to the active sites of various enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in developing therapeutic agents targeting specific diseases.

Antiviral and Anticancer Properties

Research indicates that this compound serves as a building block for synthesizing various pharmaceutical agents, including antiviral and anticancer drugs. Its structural features allow it to interact with biological targets effectively.

Enzyme Inhibition Studies

Studies have shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in disease pathways. For example, it has been noted for its potential to inhibit kinases that play roles in cancer progression.

Table 1: Summary of Biological Activities

Example Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives, researchers found that certain modifications enhanced cytotoxicity against various cancer cell lines. The study utilized MCF-7 and MDA-MB-231 breast cancer cell lines to assess the efficacy of these compounds. Results indicated a significant reduction in cell viability when treated with specific derivatives, demonstrating the potential for developing new cancer therapies based on this scaffold.

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. The compound's versatility allows it to be utilized in various fields:

- Medicinal Chemistry : As a precursor for synthesizing antiviral and anticancer agents.

- Biological Research : Used in studies focusing on enzyme inhibitors and receptor modulators.

- Material Science : Employed in developing organic semiconductors.

- Agrochemicals : Utilized in synthesizing herbicides and pesticides.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach includes:

Cyano Group Introduction: Reacting a pyrimidine precursor with a nitrile source under basic conditions.

Chlorination: Using POCl₃ or PCl₅ to introduce the chloro group at the 4-position .

Methylthio Addition: Thiolation followed by methylation with methyl iodide .

Characterization:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons of the p-tolyl group at δ 7.2–7.5 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 316.05) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chlorination byproducts) .

- Waste Disposal: Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) .

- FT-IR: Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C-S at ~650 cm⁻¹) .

- Elemental Analysis: Validates purity (>95% C, H, N, S content) .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Use Lewis acids like AlCl₃ to enhance electrophilic substitution .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .

- Temperature Control: Gradual heating (80–100°C) minimizes side reactions (e.g., over-chlorination) .

Table 1: Chlorination Optimization Data

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| POCl₃, DMF, 80°C | 78 | 95 | |

| PCl₅, Toluene, 100°C | 65 | 88 |

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

Methodological Answer:

- Kinase Profiling: Use ADP-Glo™ assays to screen against Src/Abl kinases. IC₅₀ values <1 µM indicate high potency .

- Cell Viability Assays: MTT testing on cancer cell lines (e.g., HCT-116) quantifies growth inhibition (EC₅₀ ~5 µM) .

- Molecular Docking: AutoDock Vina predicts binding affinity to kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.